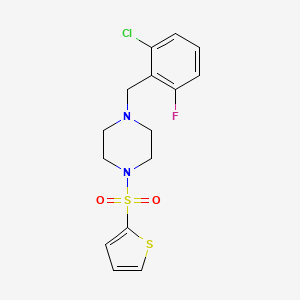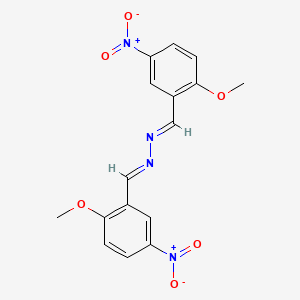![molecular formula C17H14F4N6S B10953703 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953703.png)
2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (let’s call it Compound X) is a complex heterocyclic compound.
- It features a fused pyrazole, benzothiophene, and triazolopyrimidine ring system.
- The difluoromethyl groups enhance its stability and lipophilicity.
Preparation Methods
- Synthetic Routes :
- Compound X can be synthesized through various routes, including condensation reactions.
- One common method involves the reaction of a pyrazole derivative with an appropriate aldehyde or ketone.
- Reaction Conditions :
- Solvents like DMF or DMSO are often used.
- Catalysts or reagents such as acetic acid hydrazide may be employed.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
Chemical Reactions Analysis
- Reactions :
- Compound X can undergo diverse reactions, including:
- Oxidation : Oxidative transformations of the pyrazole or benzothiophene rings.
- Reduction : Reduction of the triazolopyrimidine moiety.
- Substitution : Halogenation or other substitutions.
- Compound X can undergo diverse reactions, including:
- Common Reagents and Conditions :
- For oxidation: Oxone, mCPBA.
- For reduction: Hydrogenation catalysts (e.g., Pd/C).
Properties
Molecular Formula |
C17H14F4N6S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H14F4N6S/c18-14(19)9-5-10(15(20)21)26(24-9)6-12-23-16-13-8-3-1-2-4-11(8)28-17(13)22-7-27(16)25-12/h5,7,14-15H,1-4,6H2 |
InChI Key |
ZWQUMGNHDNVZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)CN5C(=CC(=N5)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953627.png)
![N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953642.png)
![6-(difluoromethyl)-4-(4-methylphenyl)-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,12,14,16,18-octaene-11,20-dione](/img/structure/B10953648.png)
![N'~1~,N'~4~-bis[(1E)-2-phenylethylidene]butanedihydrazide](/img/structure/B10953655.png)

![14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10953675.png)
![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10953680.png)
![3,6-dicyclopropyl-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953683.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-methylbenzamide](/img/structure/B10953691.png)
![3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10953700.png)

![ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B10953707.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953708.png)
